4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O/c18-13-8-4-5-9-14(13)22-10-12-15(17(19,20)21)23-24(16(12)25)11-6-2-1-3-7-11/h1-10,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKYBUAUFZBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-chloroaniline with an appropriate aldehyde or ketone to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with a hydrazine derivative to form the pyrazolone ring.
Substitution: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions, often using trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroaniline and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, trifluoromethylating agents.
Major Products
The major products formed from these reactions include various substituted pyrazolones, oxidized derivatives, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrazolone core is crucial for its activity, providing a scaffold that can interact with various biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
- (4Z)-2-Phenyl-4-(2-phenylhydrazinylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Substituent: Phenylhydrazinylidene instead of 2-chloroanilino. This analog showed moderate antimicrobial activity in preliminary studies .
- 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Substituent Variations at Position 5
- TSE-2 (2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one)
- (4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituent: Nonafluorobutyl at position 5. Impact: The polyfluoroalkyl chain significantly boosts metabolic resistance but may hinder solubility. Melting point: 142–144°C, indicating higher crystallinity .
Substituent Variations at Position 2
- (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituent: Methoxybenzylidene at position 4; methyl at position 5. However, the methyl group at position 5 lowers thermal stability (melting point: 115–117°C) .
Comparative Data Tables
Table 1: Physicochemical Properties
*Calculated using ChemDraw.
†Estimated based on analogs in and .
Key Findings from Structural and Functional Comparisons
Trifluoromethyl vs. Alkyl Groups : The trifluoromethyl group at position 5 enhances both lipophilicity (LogP ~3.8) and bioactivity compared to methyl or propyl substituents .
Chlorine vs. Methoxy/Hydrazine: The 2-chloroanilino group improves halogen bonding and molecular packing, as seen in X-ray studies of related chlorophenyl analogs .
Synthetic Flexibility : The target compound can be synthesized via condensation of 2-chloroaniline with a trifluoromethyl-containing pyrazol-3-one precursor, similar to methods in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
